molecular formula C53H72N2O12+2 B1203153 Atracurium CAS No. 64228-79-1

Atracurium

Cat. No. B1203153
CAS RN: 64228-79-1
M. Wt: 929.1 g/mol
InChI Key: YXSLJKQTIDHPOT-UHFFFAOYSA-N
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Description

Atracurium besylate, also known as atracurium besylate, is a medication used in addition to other medications to provide skeletal muscle relaxation during surgery or mechanical ventilation . It is given by injection into a vein . It is used to calm muscles during surgery . It is used to calm muscles while on a breathing machine .


Synthesis Analysis

The synthesis of atracurium involves reacting tetrahydropapaverine with methyl acrylate or ethyl acrylate in an organic solvent, then reacting the tetrahydropapaverine with pentanediol under alkali catalysis, and finally reacting with oxalic acid addition salts to prepare (1R, 1’R), (1S, 1’S) and (1R, 1’S)-4,10-dioxy-3,11-dioxo tridecylene-1,13-bi- [1- (3,4-dimethoxy benzyl) -6,7-dimethoxy-1,2,3,4- tetrahydroisoquinoline] dioxalate .


Molecular Structure Analysis

The molecular structure of atracurium is characterized by the ester linkage being reversed, meaning that the ester O and the carbonyl groups (CO) are transposed .


Chemical Reactions Analysis

Atracurium undergoes a chemical elimination reaction known as the Hofmann elimination . This process involves the removal of the active form of the drug from the body .


Physical And Chemical Properties Analysis

Atracurium has a molecular formula of C65H82N2O18S2 and a molecular weight of 1243.49 .

Scientific Research Applications

  • Neuromuscular Blocking Agent in Anesthetized Patients : Atracurium is a potent competitive neuromuscular blocking agent with no cardiovascular effects at doses required for paralysis. It facilitates endotracheal intubation and can be antagonized by neostigmine. Its action is shorter than other competitive blocking agents, making it suitable for surgical interventions (Payne & Hughes, 1981).

  • Pharmacokinetics of Isomers : Atracurium is a mixture of isomers, each with different half-lives and behaviors in the body. Understanding the pharmacokinetics of these isomers can inform its clinical use (Tsui, Graham, & Torda, 1987).

  • Biodegradation Pathway : Atracurium undergoes a novel biodegradation pathway known as Hofmann elimination. This leads to the breakdown into innocuous products, making its action unaffected by plasma esterase activity, renal, or hepatic function (Stenlake et al., 1983).

  • Use in Day-Stay Patients : Atracurium is effective for short surgical procedures in day-stay patients, allowing for rapid and reversible neuromuscular blockade, which is crucial for such settings (Pearce, Williams, & Jones, 1984).

  • Non-Depolarizing Muscle Relaxant : It acts as a non-depolarizing neuromuscular blocking agent, with an intermediate duration of action. Atracurium's spontaneous decomposition via Hofmann elimination contributes to its non-cumulative effect and intermediate duration (Basta et al., 1982).

  • Use in Special Cases : Atracurium has been used in patients with conditions like pheochromocytoma, where its ability to provide profound neuromuscular block with minimal cardiovascular effects is beneficial (Stirt et al., 1985).

  • Metabolism and Excretion : Studies on its metabolism and kinetics reveal that atracurium and its metabolites are excreted in bile and urine, with plasma kinetics unaltered even in patients with negated renal function (Neill, Chapple, & Thompson, 1983).

  • Use in Caesarean Section : Atracurium has been found suitable for use in Caesarean sections, providing effective surgical relaxation without significant effects on neonatal outcomes (Flynn, Frank, & Hughes, 1984).

  • Allergic Reactions : There are reports of atracurium causing anaphylactic reactions, indicating the need for caution in patients with a history of allergies or hypersensitivity (Nelson & Sullivan, 1986).

Safety And Hazards

Atracurium should be handled with care to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . It is toxic if swallowed and causes skin and eye irritation .

Future Directions

Atracurium is currently used as an adjunct to general anesthesia, to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation . Its future use may continue to be in these areas, with potential developments in its formulation or administration to enhance its effectiveness or reduce side effects.

properties

IUPAC Name

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSLJKQTIDHPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H72N2O12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64228-81-5 (besylate)
Record name Atracurium
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DSSTOX Substance ID

DTXSID9043726
Record name Atracurium
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Molecular Weight

929.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Atracurium
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.32e-05 g/L
Record name Atracurium
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Atracurium

CAS RN

64228-79-1
Record name Atracurium
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Record name Atracurium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atracurium
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Record name Atracurium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atracurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 194 °C
Record name Atracurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46,400
Citations
JL Pansard, M Chauvin, C Lebrault, P Gauneau… - …, 1987 - pubs.asahq.org
This study compares the neuromuscular blocking effect of succinylcholine (0.8 mg • kg −1 ) and atracurium (0.6 mg • kg −1 ) on the diaphragm (D) and the adductor pollicis (AP) in 20 …
Number of citations: 145 pubs.asahq.org
WB Wastila, RB Maehr, GL Turner, DA Hill… - The Journal of the …, 1996 - pubs.asahq.org
… Atracurium has four chiral centers and the marketed product is a mixture of ten optical and … This study reports the comparative pharmacology of the six isomers and atracurium that led to …
Number of citations: 117 pubs.asahq.org
K Kirov, C Motamed, F Decailliot… - Acta …, 2004 - Wiley Online Library
… of atracurium and … atracurium to facilitate tracheal intubation. However, comparison of the intubating conditions between 2 ED 95 of atracurium and cisatracurium showed that atracurium …
Number of citations: 62 onlinelibrary.wiley.com
R HUGHES, DJ Chapple - British Journal of Anaesthesia, 1981 - Elsevier
… In vitro studies have shown that the non-enzymic decomposition of atracurium by “Hofmann … These results are of sufficient interest to merit the evaluation of atracurium in anaesthetized …
Number of citations: 265 www.sciencedirect.com
JP Payne, R Hughes - British Journal of Anaesthesia, 1981 - Elsevier
Atracurium is a potent competitive neuromuscular blocking … The course of action of atracurium was appreciably shorter … “Hofmann Elimination”, atracurium may also undergo an enzymic …
Number of citations: 235 www.sciencedirect.com
G Rosa, P Orfei, M Sanfilippo, V Vilardi… - Anesthesia & …, 1986 - journals.lww.com
… administration of atracurium besylate. These results suggest that atracurium besylate may … This study evaluates the effects of high doses of atracurium on ICP and other cardiovascular …
Number of citations: 35 journals.lww.com
JRD Laycock, F Donati, CE Smith… - BJA: British Journal of …, 1988 - academic.oup.com
… Incremental doses of atracurium and vecuronium were given, with an infusion to replace … 1.55 (0.17) for atracurium and vecuronium, respectively. It is concluded that both atracurium and …
Number of citations: 56 academic.oup.com
GH Beemer, WL Dennis, PR Platt, AR Bjorksten… - British journal of …, 1988 - Elsevier
… The atracurium group had a markedly lower incidence … atracurium, the atracurium group included patients with significant renal disease in whom the anaesthetist thought that atracurium …
Number of citations: 20 www.sciencedirect.com
T Fuchs-Buder - Der Anaesthesist Weiterbildung für Anästhesisten 1997 …, 1997 - Springer
… Vecuronium und Atracurium auf deutlich unter 10% reduziert werden. Atracurium und Vecuro… Atracurium Bei Atracurium handelt es sich urn ein nieht depolarisierendes Muskelrelaxanz …
Number of citations: 21 link.springer.com
J Voss, T Riedel, M Sommer… - Anaesthesiologie und …, 2002 - europepmc.org
… -atracurium is a stereoisomer of atracurium, about five times more potent than the racemate. Whereas cis-atracurium … We compared equipotent doses of atracurium and cis-atracurium in …
Number of citations: 13 europepmc.org

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